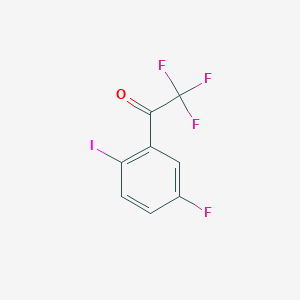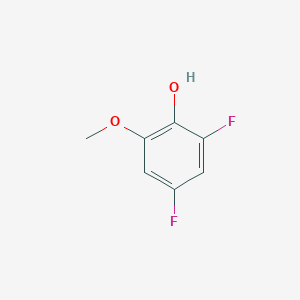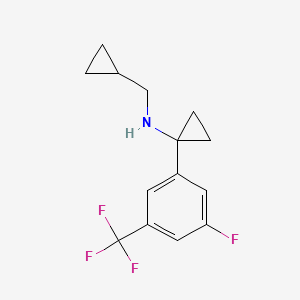
2-Bromo-5-methoxypyridin-3-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Le 3-Hydroxy-2-bromo-5-méthoxypyridine est un composé organique hétérocyclique de formule moléculaire C6H6BrNO2. Il s'agit d'un dérivé de la pyridine, comportant un atome de brome en position deux, un groupe méthoxy en position cinq et un groupe hydroxyle en position trois.
Méthodes De Préparation
Voies de synthèse et conditions réactionnelles
La synthèse du 3-Hydroxy-2-bromo-5-méthoxypyridine implique généralement la bromation du 3-hydroxy-5-méthoxypyridine. Une méthode courante consiste à utiliser le N-bromosuccinimide (NBS) comme agent bromant en présence d'un catalyseur tel que l'azobisisobutyronitrile (AIBN). La réaction est réalisée dans un solvant organique tel que le dichlorométhane à température ambiante .
Méthodes de production industrielle
Les méthodes de production industrielle du 3-Hydroxy-2-bromo-5-méthoxypyridine ne sont pas bien documentées dans la littérature. La synthèse à grande échelle impliquerait probablement l'optimisation des méthodes à l'échelle du laboratoire pour assurer des rendements plus élevés et une rentabilité. Cela pourrait inclure l'utilisation de réacteurs à écoulement continu et d'agents bromants plus efficaces.
Analyse Des Réactions Chimiques
Types de réactions
Le 3-Hydroxy-2-bromo-5-méthoxypyridine peut subir divers types de réactions chimiques, notamment :
Réactions de substitution : L'atome de brome peut être substitué par d'autres nucléophiles, tels que les amines ou les thiols, dans des conditions appropriées.
Réactions d'oxydation : Le groupe hydroxyle peut être oxydé en groupe carbonyle en utilisant des agents oxydants comme le permanganate de potassium ou le trioxyde de chrome.
Réactions de réduction : Le composé peut être réduit pour éliminer l'atome de brome, généralement en utilisant des agents réducteurs comme l'hydrure de lithium et d'aluminium (LiAlH4).
Réactifs et conditions communs
Substitution : Réactifs comme l'azoture de sodium (NaN3) ou le thiocyanate de potassium (KSCN) dans des solvants aprotiques polaires.
Oxydation : Permanganate de potassium (KMnO4) en milieu acide ou basique.
Réduction : Hydrure de lithium et d'aluminium (LiAlH4) dans l'éther anhydre.
Principaux produits
Substitution : Formation de 3-hydroxy-2-azido-5-méthoxypyridine ou de 3-hydroxy-2-thiocyanato-5-méthoxypyridine.
Oxydation : Formation de 2-bromo-5-méthoxypyridin-3-one.
Réduction : Formation de 3-hydroxy-5-méthoxypyridine.
4. Applications de la recherche scientifique
Le 3-Hydroxy-2-bromo-5-méthoxypyridine a plusieurs applications dans la recherche scientifique :
Chimie médicinale : Il sert de brique de base pour la synthèse de diverses molécules bioactives, y compris des candidats médicaments potentiels.
Synthèse organique : Utilisé comme intermédiaire dans la synthèse de composés hétérocycliques plus complexes.
Études biologiques : Investigé pour ses activités biologiques potentielles, telles que les propriétés antimicrobiennes et anticancéreuses.
Applications industrielles : Utilisé dans le développement de produits chimiques et de matériaux spécialisés
5. Mécanisme d'action
Le mécanisme d'action du 3-Hydroxy-2-bromo-5-méthoxypyridine dépend de son application spécifique. En chimie médicinale, il peut agir en interagissant avec des cibles moléculaires spécifiques, telles que des enzymes ou des récepteurs, pour moduler leur activité. L'atome de brome et le groupe méthoxy peuvent influencer l'affinité de liaison du composé et sa sélectivité envers ces cibles. Des études détaillées sur son mécanisme d'action sont toujours en cours .
Applications De Recherche Scientifique
2-Bromo-5-methoxypyridin-3-ol has several applications in scientific research:
Medicinal Chemistry: It serves as a building block for the synthesis of various bioactive molecules, including potential drug candidates.
Organic Synthesis: Used as an intermediate in the synthesis of more complex heterocyclic compounds.
Biological Studies: Investigated for its potential biological activities, such as antimicrobial and anticancer properties.
Industrial Applications: Utilized in the development of specialty chemicals and materials
Mécanisme D'action
The mechanism of action of 2-Bromo-5-methoxypyridin-3-ol depends on its specific application. In medicinal chemistry, it may act by interacting with specific molecular targets, such as enzymes or receptors, to modulate their activity. The bromine atom and methoxy group can influence the compound’s binding affinity and selectivity towards these targets. Detailed studies on its mechanism of action are still ongoing .
Comparaison Avec Des Composés Similaires
Composés similaires
3-Amino-5-bromo-2-méthoxypyridine : Structure similaire mais avec un groupe amino au lieu d'un groupe hydroxyle.
4-Hydroxy-2-bromo-3-méthoxypyridine : Structure similaire mais avec le groupe hydroxyle en position quatre.
3-Amino-5-bromo-2-méthylpyridine : Structure similaire mais avec un groupe méthyle au lieu d'un groupe méthoxy .
Unicité
Le 3-Hydroxy-2-bromo-5-méthoxypyridine est unique en raison du positionnement spécifique de ses groupes fonctionnels, ce qui peut influencer considérablement sa réactivité et ses interactions avec d'autres molécules. Cela en fait un composé précieux pour la synthèse d'entités chimiques spécialisées et d'agents thérapeutiques potentiels.
Propriétés
Formule moléculaire |
C6H6BrNO2 |
|---|---|
Poids moléculaire |
204.02 g/mol |
Nom IUPAC |
2-bromo-5-methoxypyridin-3-ol |
InChI |
InChI=1S/C6H6BrNO2/c1-10-4-2-5(9)6(7)8-3-4/h2-3,9H,1H3 |
Clé InChI |
PLTCZLCXDIFILL-UHFFFAOYSA-N |
SMILES canonique |
COC1=CC(=C(N=C1)Br)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![4-[3-Fluoro-5-(trifluoromethyl)phenyl]piperidine](/img/structure/B12077892.png)



![9-[(2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-2-methylimino-5H-purin-6-one](/img/structure/B12077936.png)

![1-[4-Fluoro-3-(trifluoromethyl)phenyl]prop-2-yn-1-one](/img/structure/B12077945.png)


amine](/img/structure/B12077969.png)
![1-[3-(3-Aminopyridin-4-yl)phenyl]ethan-1-one](/img/structure/B12077970.png)

